Physical and Chemical Properties of Diethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide
Physical and Chemical Properties of Diethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide
Part 1: Executive Summary
Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) is a pivotal chiral building block in modern medicinal chemistry. Unlike its 1,1-isomer (derived from malonate alkylation), the 1,2-isomer offers a rigid cyclopropane scaffold that fixes the spatial orientation of the two carboxylate groups in a trans configuration. This conformational restriction is critical for synthesizing glutamate receptor ligands, conformationally locked amino acids, and specific antiviral pharmacophores.
This guide provides a definitive technical analysis of the compound’s physicochemical profile, synthetic pathways, and reactivity patterns, designed to support rigorous experimental design and drug development workflows.
Part 2: Chemical Identity & Stereochemical Architecture
The utility of this compound lies in its stereochemistry. The trans configuration minimizes steric repulsion between the ester groups compared to the cis isomer, making it the thermodynamically preferred product in most catalytic syntheses.
| Feature | Detail |
| IUPAC Name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (and enantiomer) |
| CAS Number | 3999-55-1 (trans-racemic); 710-43-0 (often cited generically or for cis) |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| SMILES | CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC (trans-isomer) |
| Chirality | Possesses two stereocenters.[1][2][3][4][5][6] Commercial sources are typically racemic (1R,2R + 1S,2S). Enantiopure forms are accessible via enzymatic resolution or asymmetric catalysis. |
Part 3: Physicochemical Profile
The following data represents the standard physical constants for the trans isomer. Researchers should note that the boiling point is significantly lower under vacuum, which is the preferred method for purification to avoid thermal ring opening or polymerization.
Table 1: Physical Constants
| Property | Value | Condition/Note |
| Appearance | Clear, colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | 70–75 °C | @ 1 mmHg (Vacuum distillation recommended) |
| Boiling Point | ~246 °C | @ 760 mmHg (Theoretical; degradation likely) |
| Density | 1.061 g/mL | @ 25 °C |
| Refractive Index ( | 1.441 | Standard purity check |
| Flash Point | >110 °C | Closed Cup |
| Solubility | Soluble in EtOH, Et₂O, DCM, EtOAc | Immiscible in water |
| Vapor Pressure | < 0.1 mmHg | @ 20 °C |
Part 4: Synthesis & Production Protocols
The industrial and laboratory standard for synthesizing Diethyl trans-1,2-cyclopropanedicarboxylate involves the transition-metal catalyzed decomposition of ethyl diazoacetate in the presence of ethyl acrylate. This method favors the trans isomer due to steric approach control.
Core Synthesis Workflow
Reaction: Intermolecular Carbenoid Cyclopropanation Reagents: Ethyl Diazoacetate (EDA), Ethyl Acrylate Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper(I) triflate
Step-by-Step Protocol (Laboratory Scale)
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Catalyst Preparation: In a flame-dried 3-neck flask under Argon, dissolve Rh₂(OAc)₄ (0.5 mol%) in anhydrous dichloromethane (DCM).
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Substrate Addition: Add Ethyl Acrylate (5.0 equiv) to the catalyst solution. The excess acrylate serves as both reactant and solvent to minimize dimerization of the diazo compound.
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Controlled Addition: Slowly add Ethyl Diazoacetate (1.0 equiv) via a syringe pump over 4–6 hours.
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Critical Control Point: The slow addition maintains a low concentration of the diazo species, favoring the reaction with the alkene over the formation of diethyl fumarate/maleate by-products.
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-
Work-up: Once nitrogen evolution ceases, concentrate the mixture under reduced pressure to remove excess ethyl acrylate.
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Purification: Distill the residue under high vacuum (0.5–1.0 mmHg). Collect the fraction boiling at 70–75 °C.
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Yield: Typically 70–85%.
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Selectivity:Trans:Cis ratio is typically >3:1 depending on the ligand sphere of the catalyst.
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Visualization: Synthesis Pathway[9]
Figure 1: Metal-catalyzed carbenoid addition mechanism favoring the trans-isomer.
Part 5: Chemical Reactivity & Transformations
The cyclopropane ring in this compound possesses significant ring strain (~27 kcal/mol), yet it is kinetically stable enough to survive standard ester manipulations. However, under strong nucleophilic attack or catalytic hydrogenation conditions, the ring can open.
Key Transformations
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Saponification (Hydrolysis):
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Reduction:
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Reagent: LiAlH₄ or DIBAL-H.
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Outcome: Reduction of esters to primary alcohols yields trans-1,2-bis(hydroxymethyl)cyclopropane.
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Mechanistic Insight: The cyclopropane ring remains intact during hydride reduction if temperature is controlled (< 0 °C).
-
-
Curtius Rearrangement:
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Pathway: Ester
Hydrazide Azide Isocyanate Amine. -
Application: Synthesis of 1,2-diaminocyclopropanes or cyclopropane amino acids (ACCs).
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Visualization: Reactivity Map
Figure 2: Primary functional group manipulations preserving the cyclopropane core.
Part 6: Applications in Drug Development
The trans-1,2-cyclopropane motif is a "bioisostere" for olefinic bonds but provides rigid vector orientation for substituents.
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Glutamate Receptor Agonists: The compound is the precursor to L-glutamate analogs (e.g., L-CCG-I). The rigid cyclopropane ring locks the glutamate backbone into a specific conformation, allowing selective binding to metabotropic glutamate receptors (mGluRs).
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Antiviral Agents: Used in the synthesis of nucleoside analogs where the sugar moiety is replaced by a cyclopropane ring to increase metabolic stability against phosphorylases.
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Peptidomimetics: Incorporation into peptide backbones restricts conformational freedom, stabilizing secondary structures like
-turns.
Part 7: Handling, Stability & Safety
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Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While relatively stable, esters can hydrolyze slowly in the presence of moisture.
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Hazards:
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GHS Classification: Warning.[8]
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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-
Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) due to the organic nature of the liquid.
References
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Sigma-Aldrich. Diethyl trans-1,2-cyclopropanedicarboxylate Product Specification. Retrieved from
- Doyle, M. P., et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Rhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society.
-
PubChem. Compound Summary: Diethyl trans-1,2-cyclopropanedicarboxylate. National Library of Medicine. Retrieved from [8]
- Organic Syntheses.Cyclopropanation methodologies using diazo compounds. (General reference for carbenoid mechanisms).
Sources
- 1. trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Diethyl trans-1,2-Cyclopropanedicarboxylate 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. CAS 3999-55-1 | Diethyl trans-1,2-cyclopropanedicarboxylate - Synblock [synblock.com]
- 4. 169180050 [thermofisher.com]
- 5. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China 109-04-6 Manufacturers - Free Sample - Alfa Chemical - Page 41 [alfachemch.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
